2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with a complex structure that includes an ethylsulfanyl group, a morpholine ring, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the ethylsulfanyl group and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzamide core or the morpholine ring.
Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzamide core.
Scientific Research Applications
2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group and the morpholine ring can interact with enzymes or receptors, modulating their activity. The benzamide core may also play a role in binding to specific proteins or nucleic acids, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)ethylsulfanylbenzamide
- 2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(morpholin-4-yl)ethylsulfanylacetic acid
Uniqueness
2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to the combination of its ethylsulfanyl group, morpholine ring, and benzamide core
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C15H22N2O2S/c1-2-20-14-6-4-3-5-13(14)15(18)16-7-8-17-9-11-19-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18) |
InChI Key |
RKKDAXDVQTXDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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